molecular formula C11H21NO3 B1476425 2-Ethoxy-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one CAS No. 2022046-25-7

2-Ethoxy-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1476425
CAS RN: 2022046-25-7
M. Wt: 215.29 g/mol
InChI Key: LQZXJRSEMHNLCH-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C11H21NO3. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Antimicrobial Activity

Research into the applications of 2-ethoxy-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one and its derivatives has shown promising results in antimicrobial activity. A study focused on synthesizing compounds in optimization of solvents by reacting 1-2(2-hydroxynaphthalen-1-yl)-3-substitutedphenylprop-2-en-1-one with benzene-1,2-diamine, using 2-ethoxy ethanol as a solvent. The synthesized compounds demonstrated good antibacterial and antifungal activity, especially those with electron-withdrawing and electron-releasing groups at the para position on the phenyl ring (Gajanan D. Kottapalle & A. Shinde, 2021). Another study synthesized new pyridine derivatives, highlighting their variable and modest antimicrobial activity against investigated strains of bacteria and fungi, offering insights into the potential of these compounds in antimicrobial applications (N. Patel, S. N. Agravat & Faiyazalam M. Shaikh, 2011).

Synthetic Methodologies

The chemical also serves as a core component in synthetic chemistry for creating novel compounds with potential biological activities. One study described the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting the rapid synthesis technique and the antibacterial activity of the newly synthesized compounds (Ram C. Merugu, D. Ramesh & B. Sreenivasulu, 2010). Another investigation explored the synthesis of secondary alcohols and their esters from 4-alkoxy-4-acetyl-1-(2-ethoxyethyl)piperidines, providing insight into the versatility of this compound in synthetic organic chemistry (K. D. Praliev et al., 2005).

Potential in Pharmacology

The compound's derivatives have been explored for their pharmacological potential. One example includes the synthesis and evaluation of 1-(2-ethoxyethyl) Piperidine Derivatives for myelostimulatory activity. This study not only outlined the synthetic route but also demonstrated the pharmacological potential of these derivatives, emphasizing their myelostimulatory activities which were comparable or superior to standard drugs like levamisole (Tynyshtyk K. Iskakova et al., 2014).

properties

IUPAC Name

2-ethoxy-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-2-15-9-11(14)12-6-3-10(4-7-12)5-8-13/h10,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZXJRSEMHNLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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